molecular formula C8H9ClN2O2 B1339429 Ethyl 2-(6-chloropyridazin-3-YL)acetate CAS No. 1023817-10-8

Ethyl 2-(6-chloropyridazin-3-YL)acetate

Cat. No.: B1339429
CAS No.: 1023817-10-8
M. Wt: 200.62 g/mol
InChI Key: TZRXXSGPQOFJKS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloropyridazin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(6-chloropyridazin-3-yl)acetate is utilized in various scientific research fields:

Biological Activity

Ethyl 2-(6-chloropyridazin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8_8H9_9ClN2_2O2_2
  • Molecular Weight : 200.62 g/mol
  • CAS Number : 1023817-10-8

This compound features a pyridazine ring substituted with a chlorine atom and an ethyl acetate moiety, which contributes to its reactivity and biological properties.

Synthesis Methods

This compound is typically synthesized through the following methods:

  • Nucleophilic Substitution : Reaction between 6-chloropyridazine and ethyl bromoacetate in the presence of a base such as potassium carbonate.
  • Industrial Production : Continuous flow reactors are often employed for enhanced efficiency and yield, utilizing catalysts to optimize reaction conditions.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Key findings include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Antimicrobial Properties : Derivatives of pyridazine compounds have been shown to exhibit antimicrobial activity, suggesting that this compound could have similar effects .
  • Anti-inflammatory Effects : Research indicates that compounds containing pyridazine rings can modulate inflammatory responses, making them candidates for anti-inflammatory drug development .

The mechanism of action for this compound involves:

  • Binding to Active Sites : The compound may bind to active sites on enzymes or receptors, altering their activity.
  • Modulation of Signaling Pathways : By interacting with specific molecular targets, it can influence various signaling pathways within cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibitor for metabolic enzymes
AntimicrobialExhibits antimicrobial properties
Anti-inflammatoryModulates inflammatory responses

Study on Triplex-Forming PNAs

A study investigated the use of this compound as a modified nucleobase in peptide nucleic acids (PNAs). The results indicated that this compound significantly improved the stability of triplex-forming PNAs compared to other heterocycles, highlighting its potential in genetic research and therapeutic applications .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, certain derivatives showed IC50_{50} values lower than those of established anti-inflammatory drugs like celecoxib .

Properties

IUPAC Name

ethyl 2-(6-chloropyridazin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-6-3-4-7(9)11-10-6/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRXXSGPQOFJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023817-10-8
Record name ethyl 2-(6-chloropyridazin-3-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-(6-chloro-pyridazin-3-yl)-malonic acid diethyl ester (from step 1, ca. 65%, 19.0 g), sodium chloride (11.8 g), water (1.3 mL), and dimethyl sulfoxide (80 mL) was stirred at 150° C. for 4.5 h. More sodium chloride (5.0 g) and water (0.6 mL) were then added and stirring was continued at 160° C. for another 2 h. After cooling to room temperature, water was added and the resulting mixture was extracted with tert-butyl methyl ether. The combined extracts were washed with water and brine and dried (MgSO4). The solvent was evaporated to give the crude title compound that was submitted to the next reaction step without further purification. Yield: 9.0 g (64% of theory); LC (method 1): tR=1.18 min.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
1.3 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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